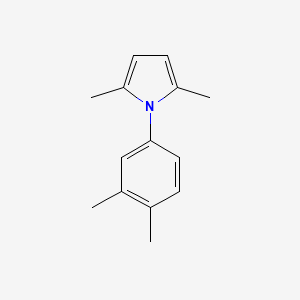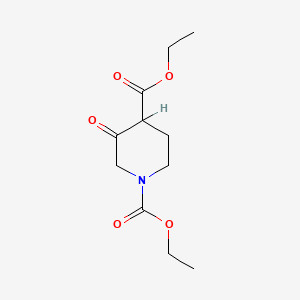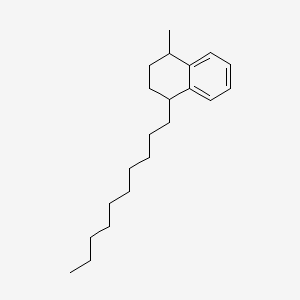
1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole
Vue d'ensemble
Description
1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethyl-phenyl group attached to the pyrrole ring, along with two additional methyl groups at the 2 and 5 positions of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts such as Lewis acids or transition metal complexes to facilitate the reaction and improve selectivity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding tetrahydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions, using reagents such as halogens or nitro compounds. These reactions often require the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces saturated pyrrole derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1-Phenyl-2,5-dimethyl-1H-pyrrole: Lacks the additional methyl groups on the phenyl ring, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxy-phenyl)-2,5-dimethyl-1H-pyrrole: Contains methoxy groups instead of methyl groups, which can influence its electronic properties and interactions with biological targets.
1-(3,4-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-10-5-8-14(9-11(10)2)15-12(3)6-7-13(15)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXYGOZVXATBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368056 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92596-42-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate](/img/structure/B1622187.png)




